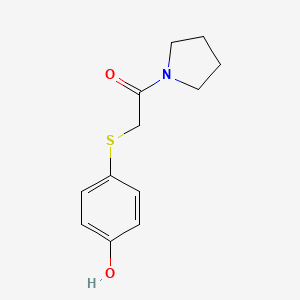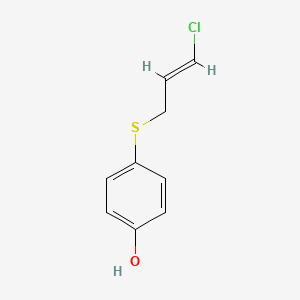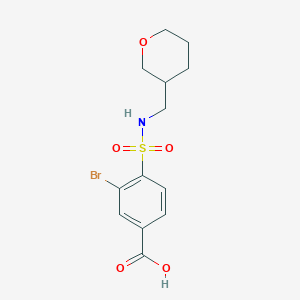
2-(4-Hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as HPE and has a molecular formula of C12H15NO2S.
Mechanism of Action
The mechanism of action of HPE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. HPE has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
HPE has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that HPE has antioxidant properties, which may be attributed to its ability to scavenge free radicals. HPE has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have demonstrated that HPE can reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HPE in lab experiments is its low toxicity and high stability. HPE has been shown to have minimal toxicity in animal models, which makes it a safe compound to work with. However, one of the limitations of using HPE is its low solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the research on HPE. One of the main areas of research is in the development of HPE-based drugs for the treatment of inflammatory diseases and cancer. HPE can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Furthermore, the mechanism of action of HPE needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion
In conclusion, 2-(4-Hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is a promising compound with potential application in various fields of science. The synthesis method of HPE has been optimized to obtain high yields and purity. HPE has been shown to possess anti-inflammatory and antioxidant properties, and it has potential applications in the treatment of cancer. HPE has minimal toxicity and high stability, which makes it a safe compound to work with. However, its low solubility in water may affect its bioavailability in vivo. Further research is needed to fully understand the mechanism of action of HPE and its potential therapeutic applications.
Synthesis Methods
The synthesis method of HPE involves the reaction of 4-hydroxybenzenethiol with 1-bromo-2-(1-pyrrolidinyl) ethanone in the presence of a base. The reaction takes place at room temperature and yields HPE as a white crystalline solid. The synthesis method of HPE has been optimized to obtain high yields and purity.
Scientific Research Applications
HPE has been studied extensively for its potential application in various fields of science. One of the main areas of research is in the field of medicinal chemistry, where HPE has been shown to possess anti-inflammatory and antioxidant properties. HPE has also been studied for its potential application in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-10-3-5-11(6-4-10)16-9-12(15)13-7-1-2-8-13/h3-6,14H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGEUKUEYZKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Ethyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576557.png)
![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
![2-[(3-Hydroxypyridine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576566.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7576570.png)
![2-[2,3-Dihydro-1,4-benzodioxine-3-carbonyl(propyl)amino]acetic acid](/img/structure/B7576586.png)
![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)
![2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B7576601.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)
![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)

